2-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS/c18-14-5-2-1-4-13(14)17(21)20-11-12-7-8-19-15(10-12)16-6-3-9-22-16/h1-10H,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAOOCZGNTVAMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a benzamide precursor followed by the introduction of the thiophene and pyridine moieties through coupling reactions. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide can undergo various types of chemical reactions including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene and pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in solvents like ethanol or DCM.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium or copper catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Comparisons
Positional Isomerism of Bromine
- 4-Bromo-N-(2-nitrophenyl)benzamide (): This analog substitutes bromine at the 4-position of the benzamide. The 4-bromo configuration reduces steric hindrance compared to the 2-bromo isomer but may alter electronic effects (e.g., reduced dipole moment). Crystallographic studies highlight planar geometry, favoring π-π stacking .
- The ortho-position may increase steric strain, impacting binding pocket compatibility .
Heterocyclic Sidechain Variations
- 2-Bromo-N-[4-(thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide (): Replaces the thiophene-pyridine sidechain with a thiazolo-pyridine system. The thiazole ring introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity but increasing molecular weight (410.29 vs. 373.27). This could reduce membrane permeability .
- N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (): Features a thienylmethylthio group instead of a pyridinylmethyl linker. The sulfur atom in the thioether may improve lipophilicity, while the cyano-pyridine moiety adds polarity, balancing solubility .
Non-Brominated Analogs
- 2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D, ): Lacks bromine but includes a phenolic hydroxyl group. This increases hydrophilicity (logP ~2.1 vs. ~3.5 for brominated analogs) and may enhance antioxidant activity .
Physicochemical Properties
*Estimated using ChemDraw or similar tools.
Biological Activity
2-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a novel compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a benzamide core with a bromine atom and a side chain incorporating thiophene and pyridine rings, which may contribute to its unique pharmacological properties. The molecular formula is CHBrNS, with a molecular weight of approximately 373.27 g/mol.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activity, particularly as an antitubercular agent against Mycobacterium tuberculosis. The compound's structural features suggest potential applications in treating various diseases, including cancer and inflammatory conditions.
Key Findings:
- Antitubercular Activity : The compound has been synthesized and evaluated for its efficacy against Mycobacterium tuberculosis H37Ra, showing promising results in preliminary assays.
- Inhibition Studies : Assays to determine minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentration (IC50) values are essential for assessing the compound's potency against bacterial strains.
- Potential Anticancer Properties : The unique structure may also impart anticancer or anti-inflammatory effects, although further research is needed to confirm these activities.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in inflammation and cell proliferation pathways. The presence of the bromine atom enhances its reactivity, facilitating binding to biological targets.
Research Data Tables
| Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | TBD | |
| Anticancer | Various cancer cell lines | TBD | |
| Anti-inflammatory | Inflammatory pathways | TBD |
Case Studies
- Antitubercular Studies : A recent study synthesized derivatives of this compound to evaluate their anti-tubercular activity. Results indicated significant inhibition of Mycobacterium tuberculosis growth, necessitating further investigation into structure-activity relationships (SAR) to optimize efficacy.
- Cancer Cell Proliferation : Another study explored the compound's effects on various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis in certain models. These findings suggest that modifications to the compound could enhance its therapeutic potential against specific cancers.
- Inflammatory Response Modulation : Initial findings indicate that this compound may modulate inflammatory responses, potentially serving as a lead for developing new anti-inflammatory agents.
Q & A
What are the optimal synthetic routes for preparing 2-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide, and how can reaction conditions be optimized for high yield?
Basic Research Question
The synthesis of this compound can be approached via a multi-step route. First, prepare the pyridine-thiophene scaffold by coupling 2-thiopheneboronic acid with 4-(bromomethyl)pyridine under Suzuki-Miyaura conditions (Pd catalysis, inert atmosphere). Next, introduce the benzamide moiety via amidation: react 2-bromobenzoyl chloride with the amine-functionalized intermediate in anhydrous dichloromethane (DCM) using triethylamine as a base.
Methodological Considerations :
- Key Steps :
- Yield Optimization :
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
- Monitor reaction progress using TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc).
How can regioselective bromination be achieved in the synthesis of analogues with modified aromatic rings?
Advanced Research Question
Regioselectivity in bromination depends on directing groups and reaction media. For example, bromination at the ortho position of the benzamide can be achieved using N-bromosuccinimide (NBS) in DMF under radical initiation (AIBN, 70°C). The electron-withdrawing amide group directs bromination to the ortho position .
Data-Driven Insights :
- Reaction Conditions :
- NBS (1.2 equiv), AIBN (0.1 equiv), DMF, 70°C, 4 h.
- Yield: 78% (HPLC purity >95%).
- Validation :
What spectroscopic techniques are most effective for characterizing structural ambiguities in this compound?
Basic Research Question
Use a combination of ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).
- ¹H NMR : Identify the thiophene protons (δ 7.2–7.4 ppm, multiplet) and pyridine methylene (δ 4.8 ppm, singlet) .
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-Br (~550 cm⁻¹) .
- HRMS : Validate molecular formula (C₁₈H₁₄BrN₂OS requires [M+H]⁺ = 397.0052) .
How can discrepancies between experimental and computational NMR chemical shifts be resolved?
Advanced Research Question
Discrepancies often arise from solvent effects or conformational flexibility. Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (DMSO or CDCl₃) to simulate shifts. Compare Boltzmann-weighted averages of multiple conformers with experimental data .
Case Study :
- Observed Shift : Pyridine methylene at δ 4.8 ppm vs. calculated δ 4.6 ppm.
- Resolution : Include solvent dielectric constant (ε = 46.7 for DMSO) in simulations to improve accuracy .
What in vitro assays are suitable for evaluating this compound’s anticancer activity, and how should controls be designed?
Basic Research Question
Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
- Protocol :
- Dose range: 1–100 µM, 48 h incubation.
- Controls: DMSO (vehicle) and cisplatin (positive control).
- Data Interpretation :
How can molecular docking elucidate this compound’s potential interaction with HDAC enzymes?
Advanced Research Question
Perform docking studies using HDAC8 (PDB: 1T69) as a target.
- Methodology :
- Prepare ligand (AMBER force field) and receptor (remove water, add hydrogens).
- Grid box centered on Zn²⁺ active site (20 ų).
- Validate with known inhibitors (e.g., SAHA) .
- Key Metrics :
- Binding energy (ΔG < −8 kcal/mol suggests strong interaction).
- Hydrogen bonds with Asp 101 and His 143 .
What strategies mitigate byproduct formation during amidation of sterically hindered intermediates?
Advanced Research Question
Steric hindrance at the amine site can lead to incomplete acylation.
- Solutions :
- Yield Improvement :
How does the thiophene moiety influence the compound’s electronic properties and reactivity?
Advanced Research Question
The electron-rich thiophene enhances π-stacking in biological targets and directs electrophilic substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
